molecular formula C19H26O6 B026372 [(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate CAS No. 19903-94-7

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate

Cat. No.: B026372
CAS No.: 19903-94-7
M. Wt: 350.4 g/mol
InChI Key: RRKSLPVKBZBXNN-BXCSSKQESA-N
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Description

Bakkenolide L is a sesquiterpenoid compound isolated from plants of the genus Petasites, particularly Petasites tatewakianus. These plants have been used in traditional medicine for various treatments, including headaches, inflammation, and cough . Bakkenolide L is known for its bioactive properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bakkenolide L can be isolated from the rhizomes of Petasites tatewakianus. The process involves air-drying and grinding the rhizomes, followed by extraction with methanol. The crude extract is then partitioned with n-hexane and chloroform. The chloroform-soluble fraction is subjected to silica gel column chromatography and further purified using low-pressure C-18 silica gel column chromatography and recrystallization .

Industrial Production Methods

High-performance liquid chromatography (HPLC) is often employed for the simultaneous determination and quantification of bakkenolides, ensuring the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Bakkenolide L undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize Bakkenolide L.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of Bakkenolide L.

Scientific Research Applications

Bakkenolide L has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Bakkenolide B
  • Bakkenolide D
  • Bakkenolide IIIa
  • Bakkenolide IVa
  • Homofukinolide

Uniqueness

Bakkenolide L is unique among its counterparts due to its specific bioactive properties and molecular structure. While other bakkenolides also exhibit bioactivity, Bakkenolide L has shown superior neuroprotective and anti-inflammatory effects . Its ability to inhibit bacterial neuraminidase further distinguishes it from similar compounds, making it a promising candidate for developing new therapeutic agents .

Properties

CAS No.

19903-94-7

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate

InChI

InChI=1S/C19H26O6/c1-10-6-7-14(24-12(3)20)15-16(25-13(4)21)19(9-18(10,15)5)11(2)8-23-17(19)22/h10,14-16H,2,6-9H2,1,3-5H3/t10-,14-,15+,16+,18+,19+/m0/s1

InChI Key

RRKSLPVKBZBXNN-BXCSSKQESA-N

SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)C

Canonical SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate
Reactant of Route 2
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate
Reactant of Route 3
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate
Reactant of Route 6
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate

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